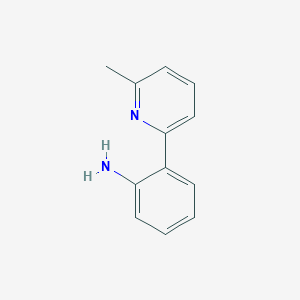

2-(6-Methylpyridin-2-yl)aniline

Description

Historical Development of Related Pyridine (B92270) and Aniline (B41778) Derivatives

The history of pyridine and aniline derivatives is rich and foundational to organic chemistry. Pyridine was first isolated from bone oil in the 1850s, and its synthesis from coal tar was a primary source for many years. britannica.com Key synthetic breakthroughs, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin reaction in 1924, enabled the creation of a wide array of substituted pyridines, expanding their accessibility and application. wikipedia.org These methods allowed chemists to produce asymmetrically substituted pyridine derivatives, paving the way for more complex structures. wikipedia.org

Similarly, aniline and its derivatives have been central to the development of synthetic dyes and pharmaceuticals. The ability to modify the aniline structure through various reactions has made it a cornerstone in organic synthesis. Over time, the combination of these two fundamental aromatic systems—pyridine and aniline—led to the exploration of hybrid scaffolds. These combined structures offered new possibilities, particularly in the realm of coordination chemistry, where the nitrogen atoms of both the pyridine ring and the aniline group could act as potential binding sites for metal ions. The development of azaindoles, which are fused pyridine and pyrrole (B145914) rings, from pyridine and aniline building blocks further highlights the synthetic evolution in this area. acs.org

Significance of Bidentate N,N-Donor Ligands in Supramolecular and Coordination Chemistry

The structure of 2-(6-Methylpyridin-2-yl)aniline allows it to function as a bidentate N,N-donor ligand. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org Bidentate ligands, literally "two-toothed," possess two donor atoms that can bind to a metal at two points simultaneously. libretexts.orglibretexts.org This chelation results in a more stable metal complex compared to those formed with monodentate ligands (ligands with only one donor atom), an advantage known as the chelate effect. acs.org

Bidentate N,N-donor ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, are of immense importance in coordination and supramolecular chemistry. libretexts.orgacs.org The resulting metal complexes exhibit diverse and useful properties, including applications in catalysis, optical materials, and biological imaging. acs.orgalfachemic.com The geometry and electronic properties of the ligand dictate the structure and reactivity of the metal complex. The pyridine-aniline framework provides a versatile platform where the electronic and steric properties can be fine-tuned by adding substituents to either ring, thereby influencing the behavior of the resulting metal complex.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-4-8-12(14-9)10-6-2-3-7-11(10)13/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAYGFSZDWSEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695930 | |

| Record name | 2-(6-Methylpyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305811-31-8 | |

| Record name | 2-(6-Methylpyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Methylpyridin 2 Yl Aniline and Its Derivatives

Established Synthetic Pathways to 2-(6-Methylpyridin-2-yl)aniline

Established methods for the synthesis of this compound and its derivatives predominantly rely on multi-step sequences that culminate in a catalyst-mediated cross-coupling reaction. These approaches offer robust and versatile strategies for the formation of the key biaryl amine linkage.

Multi-Step Synthesis Approaches and Reaction Conditions

Multi-step syntheses are common for preparing aniline-based drug precursors and other complex aromatic amines. nih.gov A general and logical approach to the synthesis of this compound involves the coupling of a pyridine (B92270) precursor with an aniline (B41778) precursor. The specific reagents can vary, leading to different multi-step sequences. For instance, one common strategy involves the reaction of an o-haloaniline derivative with a suitable pyridine-containing organometallic reagent, or conversely, the reaction of a 2-halopyridine derivative with an aniline or its corresponding organoboron derivative. These multi-step approaches allow for the systematic construction of the target molecule, often with purification of intermediates at each stage to ensure the final product's purity.

A plausible multi-step synthesis of this compound would involve the preparation of the necessary precursors followed by a cross-coupling reaction. For example, 2-bromo-6-methylpyridine (B113505) can be synthesized from the commercially available 2-amino-6-methylpyridine (B158447). This transformation can then be followed by a coupling reaction with aniline or a derivative.

Catalyst-Mediated Syntheses of Pyridine-Aniline Systems

Catalyst-mediated reactions are the cornerstone for the synthesis of pyridine-aniline systems, with palladium- and copper-catalyzed cross-coupling reactions being the most prominent. These reactions have revolutionized the formation of C-N and C-C bonds, providing efficient and selective methods for creating complex aromatic structures. acsgcipr.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is highly applicable to the synthesis of this compound. acsgcipr.orgwikipedia.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org For the synthesis of the target compound, this would involve the reaction of 2-bromo-6-methylpyridine with aniline. A variety of phosphine ligands, such as XPhos, SPhos, and BrettPhos, have been developed to enhance the efficiency and scope of this reaction. libretexts.org The choice of ligand and base can be crucial for optimizing the yield. bristol.ac.uk

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is another versatile method that can be employed, typically for forming C-C bonds, but can be adapted for C-N bond formation through the use of aminoboronic acids or their derivatives. A more common Suzuki approach for this compound would involve the coupling of 2-chloro-6-methylpyridine (B94459) with 2-aminophenylboronic acid or its esters. researchgate.netbohrium.comnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org Optimization of the catalyst, base, and solvent is often necessary to achieve high yields. nih.gov

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds. organic-chemistry.org It typically requires harsher reaction conditions, including high temperatures, compared to the palladium-catalyzed methods. researchgate.net The traditional Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of stoichiometric amounts of copper. organic-chemistry.org More modern protocols utilize catalytic amounts of copper with various ligands to improve efficiency. researchgate.net For the synthesis of this compound, this would involve the reaction of 2-bromo-6-methylpyridine with aniline in the presence of a copper catalyst.

Below is a table summarizing typical conditions for these catalyst-mediated reactions for the synthesis of related pyridine-aniline systems.

| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Typical Temperature |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/Water or Toluene | 80-100 °C |

| Ullmann Condensation | CuI / Phenanthroline | K₂CO₃ or K₃PO₄ | DMF or NMP | 120-180 °C |

Novel and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted and Solvent-Free Methodologies (General Relevance)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities of the desired products. nih.govrsc.org This technique has been successfully applied to various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, for the synthesis of N-arylheterocyclic compounds. researchgate.netnih.gov For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with aniline could offer a significant improvement over conventional heating methods.

Solvent-free, or solid-state, reactions represent another important green chemistry approach. By eliminating the need for solvents, these methods reduce waste and can simplify product purification. Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is a key technique in this area.

Mechanochemical Synthesis Approaches for Related Aniline Derivatives

Mechanochemistry, typically performed in a ball mill, offers a solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.org This technique has been successfully applied to a range of organic reactions, including C-N cross-coupling reactions. nih.gov Recent studies have demonstrated the feasibility of mechanochemical Buchwald-Hartwig amination reactions for the synthesis of various aromatic amines, often with reduced reaction times and in the absence of bulk solvents. nih.govacs.org This approach could be particularly advantageous for the synthesis of this compound, especially for large-scale production where solvent use is a major concern. The use of liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, can further enhance the efficiency of mechanochemical transformations. beilstein-journals.org

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical step in any synthetic procedure to maximize the yield and purity of the target compound while minimizing side reactions and waste. For the synthesis of this compound via catalyst-mediated cross-coupling reactions, several parameters can be systematically varied.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is paramount in Buchwald-Hartwig and Suzuki-Miyaura reactions. acsgcipr.orgresearchgate.net Different ligands can have a significant impact on the reaction's efficiency, with bulky, electron-rich phosphine ligands often being the most effective. libretexts.org A screening of various catalysts and ligands is typically performed to identify the optimal combination for a specific substrate pair.

Base and Solvent Effects: The nature and stoichiometry of the base, as well as the choice of solvent, can profoundly influence the reaction outcome. nih.govacs.org Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig aminations, while milder bases like potassium carbonate are often employed in Suzuki-Miyaura couplings. acsgcipr.orgresearchgate.net The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents such as toluene, dioxane, and DMF are frequently used.

Temperature and Reaction Time: These two parameters are interdependent and need to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. Monitoring the reaction progress over time using techniques like TLC or LC-MS allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.

The following table presents a hypothetical optimization study for a Buchwald-Hartwig amination to synthesize this compound, illustrating how different parameters could be varied to improve the yield.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 82 |

| 3 | Pd₂(dba)₃ (1) | SPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |

| 5 | Pd₂(dba)₃ (1) | SPhos (4) | NaOtBu | Toluene | 80 | 24 | 88 |

| 6 | Pd₂(dba)₃ (0.5) | SPhos (2) | NaOtBu | Toluene | 80 | 24 | 92 |

Purification and Isolation Methodologies for High Purity this compound

The attainment of high-purity this compound is crucial for its subsequent applications, particularly in the synthesis of pharmaceuticals and advanced materials where impurities can significantly affect reaction outcomes, product efficacy, and safety. The purification of this and structurally related compounds typically involves standard laboratory techniques such as recrystallization and column chromatography. The choice of method is often dictated by the impurity profile of the crude product and the desired final purity.

Recrystallization

Recrystallization is a widely employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

For compounds structurally similar to this compound, various solvent systems have been reported to be effective. For instance, in the purification of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline, a related Schiff base, recrystallization from n-hexane yielded yellow block crystals with a 76% yield. researchgate.net This suggests that non-polar solvents may be suitable for the recrystallization of this compound, which possesses both aromatic and heterocyclic character.

A common strategy to enhance the purity of aniline derivatives involves the formation of a salt, which can then be recrystallized and subsequently neutralized to regenerate the purified free base. This approach is particularly effective for removing non-basic impurities.

Table 1: Recrystallization Parameters for a Structurally Related Aniline Derivative

| Compound | Recrystallization Solvent | Yield (%) | Physical Appearance |

| (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline | n-Hexane | 76 | Yellow block crystals |

Data compiled from a study on a related Schiff base derivative. researchgate.net

Column Chromatography

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. For the purification of this compound and its derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities.

The selection of the eluent, or mobile phase, is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities and then the more polar target compound.

In the synthesis of various substituted pyridines, flash chromatography using an ethyl acetate/hexanes gradient has been successfully employed for purification. The specific ratio of the solvents is optimized based on the polarity of the target compound and its impurities, which can be initially assessed by thin-layer chromatography (TLC).

Table 2: Exemplary Column Chromatography Conditions for Pyridine Derivatives

| Compound Type | Stationary Phase | Eluent System |

| Substituted Pyridines | Silica Gel | Ethyl Acetate/Hexanes (gradient) |

This table provides a general guideline based on common practices for purifying pyridine-containing compounds.

The isolation of the purified this compound after column chromatography involves the collection of the fractions containing the desired product, followed by the evaporation of the solvent under reduced pressure. The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Functionalization of 2 6 Methylpyridin 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Aniline (B41778) Rings

Electrophilic aromatic substitution on 2-(6-Methylpyridin-2-yl)aniline is complex due to the presence of two distinct aromatic systems with opposing electronic characteristics. The aniline ring is highly activated towards electrophiles, while the pyridine ring is deactivated.

The amino group (-NH₂) on the aniline ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. scribd.comlibretexts.org This high reactivity can often lead to overreaction, such as polyhalogenation, and direct nitration can cause oxidative decomposition. libretexts.org To control the reactivity and achieve monosubstitution, the amino group is typically protected, for example, by acetylation to form an acetanilide. This attenuates the activating effect of the amino group, allowing for more controlled substitution. libretexts.org For instance, in the bromination of aniline, protection of the amino group is used to obtain monobrominated products. youtube.com

Conversely, the pyridine ring is electron-deficient and thus generally resistant to electrophilic attack, which typically requires harsh conditions. When substitution does occur, it is directed to the meta position relative to the ring nitrogen. In the context of this compound, the aniline substituent on the pyridine ring would further influence the position of any electrophilic attack.

Given these competing factors, selective electrophilic substitution on one ring without affecting the other presents a significant synthetic challenge. The aniline ring is the more likely site of reaction under mild electrophilic conditions. For instance, bromination would be expected to occur preferentially on the aniline ring. researchgate.netrsc.org Direct nitration of anilines can be problematic due to the strongly acidic and oxidizing conditions, which can lead to the formation of anilinium ions and undesired meta-substituted products or degradation of the molecule. youtube.comresearchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Ring System | Activating/Deactivating Group | Expected Position of Substitution | Reactivity |

|---|---|---|---|

| Aniline | -NH₂ (activating) | Ortho, Para | High |

Nucleophilic Reactions at the Pyridine and Aniline Moieties

The nucleophilic character of the primary amino group in this compound is a key feature of its reactivity, allowing for common transformations such as N-alkylation and N-acylation.

N-alkylation can be achieved using various alkylating agents. For example, anilines can be N-methylated using methanol (B129727) with a ruthenium catalyst or N-alkylated with alkylboronic acids in the presence of a copper catalyst. organic-chemistry.org Heterogeneous catalysts, such as cobalt supported on a metal-organic framework, have also been employed for the N-alkylation of anilines with alcohols. rsc.org

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, readily proceeds to form the corresponding amide. This transformation is often used as a protective strategy for the amino group, as mentioned previously. A wide variety of coupling reagents can facilitate this reaction, including those used in peptide synthesis. researchgate.net

While the aniline nitrogen is the primary site of nucleophilic attack, the pyridine nitrogen can also exhibit nucleophilicity, although it is generally less reactive. The methyl group on the pyridine ring can also be functionalized. For instance, deprotonation of the methyl group using a strong base like LDA or n-BuLi generates a nucleophilic (6-methyl-2-pyridyl)methyllithium species. This nucleophile can then react with electrophiles, such as epoxides, to form new carbon-carbon bonds. nih.govnih.gov

Formation of Schiff Bases and Related Imines from the Aniline Moiety

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or imines. masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com

The reaction is versatile, and a wide range of carbonyl compounds can be used. For example, aromatic aldehydes react with amines, sometimes under microwave irradiation or even in the absence of a solvent, to produce imines in high yields. organic-chemistry.org The formation of imines is a reversible process, and the resulting Schiff bases can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.com The stability and reactivity of the resulting imine can be influenced by the electronic properties of the substituents on both the aniline and the aldehyde/ketone.

Table 2: Examples of Imine Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product Type | General Conditions |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N-aryl imine | Acid catalysis, removal of water masterorganicchemistry.com |

| This compound | Aliphatic Ketone (e.g., Acetone) | N-aryl ketimine | Acid catalysis, dehydrating agent google.com |

Cyclization Reactions Utilizing the Pyridine and Aniline Functionalities (e.g., Imidazole Formation)

The bifunctional nature of this compound, possessing both a pyridine nitrogen and an exocyclic amino group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines.

The general strategy for constructing the imidazo[1,2-a]pyridine (B132010) core involves the reaction of a 2-aminopyridine (B139424) derivative with a compound containing a two-carbon unit that can react with both nitrogen atoms. Common reagents include α-haloketones, α-haloesters, and alkynes. mdpi.comnih.govacs.org For instance, the condensation of 2-aminopyridines with α-halocarbonyl compounds is a classical and widely used method. rsc.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction involving a 2-aminopyridine, an aldehyde, and an isonitrile, also provide a convergent route to these fused systems. nih.govacs.org Copper-catalyzed protocols using nitroolefins or acetophenones as reactants with 2-aminopyridines have also been developed. organic-chemistry.org

Another important cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While the classic Pictet-Spengler reaction involves β-arylethylamines, analogous transformations with 2-(pyridin-2-yl)aniline (B1331140) derivatives can lead to the formation of complex polycyclic structures. researchgate.netnih.govresearchgate.net

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This is a powerful strategy in drug discovery and materials science. For derivatives of this compound, the pyridine and aniline moieties offer handles for such modifications.

One notable example is the use of the 2-(pyridin-2-yl)aniline group as a removable directing group to guide C-H bond activation at specific positions. In one study, N-acylated derivatives of 2-(pyridin-2-yl)aniline were used to direct the amination of the β-C(sp²)–H bond of the acyl group, mediated by cupric acetate (B1210297). nih.govrsc.org This demonstrates how the inherent structure of the molecule can be exploited to achieve selective functionalization of a tethered group.

Furthermore, the pyridine ring itself can be functionalized at a late stage. A sequence of C-H fluorination at the position alpha to the pyridine nitrogen, followed by nucleophilic aromatic substitution (SNAr) of the fluoride, allows for the introduction of a variety of nitrogen, oxygen, sulfur, and carbon nucleophiles. nih.gov This two-step process provides a versatile method for diversifying complex pyridine-containing molecules.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetanilide |

| Benzaldehyde |

| Acetone |

| Imidazo[1,2-a]pyridines |

| Benzoic acid |

| N-bromophthalimide |

| 2-methylpyridinium nitrate |

| hydrobromic acid |

| nitric acid |

| sulfuric acid |

| LDA (Lithium diisopropylamide) |

| n-BuLi (n-Butyllithium) |

| Methanol |

| Ruthenium |

| Copper |

| Cobalt |

| Acid chlorides |

| Acid anhydrides |

| α-haloketones |

| α-haloesters |

| Alkynes |

| Isonitriles |

| Nitroolefins |

| Acetophenones |

| Cupric acetate |

| anilinium ion |

| 2,4,6-tribromoaniline |

| para-nitroaniline |

| (6-methyl-2-pyridyl)methyllithium |

| epoxides |

| Schiff base |

| carbinolamine |

| N-aryl imine |

| N-aryl ketimine |

| Groebke–Blackburn–Bienaymé reaction |

| Pictet-Spengler reaction |

| β-arylethylamine |

| N-acylated derivatives of 2-(pyridin-2-yl)aniline |

| C-H fluorination |

| nucleophilic aromatic substitution (SNAr) |

| 2-aminopyridine |

| p-nitroanisole |

| 2,4,6-trinitroanisole |

| picramide |

| N-methylaniline |

| N-ethylaniline |

| m-nitro N-methylaniline |

| p-nitro N-ethylaniline |

| tert-Butyl nitrite |

| N-nitroso N-alkyl nitroanilines |

| N-alkyl phenylenediamines |

| N-alkyl nitroanilines |

Coordination Chemistry of 2 6 Methylpyridin 2 Yl Aniline: Ligand Design and Metal Complexation

Chelation Modes and Ligand Behavior of 2-(6-Methylpyridin-2-yl)aniline

The coordination behavior of this compound is primarily defined by the presence of two nitrogen donor atoms, one on the pyridine (B92270) ring and the other on the aniline (B41778) group. This arrangement facilitates chelation, a process where the ligand binds to a central metal ion at two or more points, forming a stable ring-like structure.

The most common coordination mode for this compound is as a bidentate ligand, where it uses the nitrogen atoms of both the pyridine and aniline components to bind to a single metal center. researchgate.netrsc.org This N,N'-chelation results in the formation of a stable five-membered ring, a favored configuration in coordination chemistry. This mode of binding has been observed in complexes with a range of transition metals. For instance, palladium(II) complexes have been synthesized where the ligand coordinates in this bidentate fashion, resulting in a square planar geometry around the palladium atom. researchgate.net Similarly, copper(II) complexes have been prepared where the ligand acts as an N,N'-bidentate chelator. researchgate.net The stability of these complexes is enhanced by the chelate effect, an entropic favorability for the formation of cyclic structures over more linear arrangements.

While bidentate coordination is prevalent, the structure of this compound and its derivatives allows for more complex coordination behaviors, including the potential for tridentate or bridging coordination, particularly in the formation of multinuclear complexes. Although direct evidence for tridentate coordination of the parent this compound is not extensively documented, related ligand systems demonstrate this possibility. For example, Schiff base ligands derived from pyridine-2-carboxaldehyde and various anilines can act as tridentate ligands, coordinating through the pyridine nitrogen, the imine nitrogen, and another donor atom from the aniline fragment. rasayanjournal.co.in

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. rasayanjournal.co.in The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes of this compound and related ligands with first-row transition metals have been a subject of significant interest due to their diverse magnetic, electronic, and catalytic properties. yale.edunih.gov

Cobalt(II) Complexes: The synthesis of cobalt(II) complexes often involves the reaction of a cobalt(II) salt, such as cobalt(II) nitrate, with the ligand in an alcoholic solvent. rasayanjournal.co.inmdpi.com The resulting complexes can exhibit various geometries, with octahedral and tetrahedral being common. rasayanjournal.co.in For example, Schiff base derivatives of this compound have been shown to form octahedral Co(II) complexes. rasayanjournal.co.in

Nickel(II) Complexes: Nickel(II) complexes can be prepared similarly, often starting from nickel(II) salts like nickel(II) chloride or nickel(II) nitrate. nih.govrsc.org The geometry of these complexes can vary, with square-planar and octahedral being frequently observed. rsc.orgrsc.org The specific geometry is influenced by the ligand and any ancillary ligands present.

Copper(II) Complexes: Copper(II) complexes of ligands related to this compound have been synthesized by reacting copper(II) chloride dihydrate with the ligand in methanol (B129727). researchgate.net These reactions can yield mononuclear, dinuclear, or even polymeric structures depending on the specific ligand and reaction conditions. researchgate.net The copper(II) center in these complexes often adopts a distorted square planar or square pyramidal geometry. researchgate.netnih.gov

Zinc(II) Complexes: Zinc(II) complexes are typically synthesized from zinc(II) salts like zinc(II) chloride or zinc(II) sulfate. researchgate.netrasayanjournal.co.innih.gov Due to the d¹⁰ electronic configuration of Zn(II), its complexes are diamagnetic and often adopt a tetrahedral or, less commonly, an octahedral geometry. researchgate.netrasayanjournal.co.innih.gov For instance, a distorted tetrahedral geometry has been observed for a Zn(II) complex with a related pyridine-aniline ligand. researchgate.net

Table 1: Examples of First-Row Transition Metal Complexes with Ligands Related to this compound

| Metal Ion | Ligand Type | Resulting Complex Type | Geometry | Reference |

|---|---|---|---|---|

| Co(II) | Schiff base derivative | Octahedral | Octahedral | rasayanjournal.co.in |

| Ni(II) | Pendant arm macrocycle | Square-planar/Five-coordinate | Square-planar | rsc.org |

| Cu(II) | N-(pyridin-2-ylmethyl)aniline | Mononuclear, Dinuclear, Polymeric | Distorted square planar/pyramidal | researchgate.net |

The coordination chemistry of this compound and its analogues extends to precious metals, particularly palladium(II) and platinum(II), which are of interest for their catalytic and potential medicinal applications.

Palladium(II) Complexes: Palladium(II) complexes are readily synthesized by reacting the ligand with a palladium(II) precursor, such as sodium tetrachloropalladate(II) or palladium(II) chloride. nih.gov These reactions typically yield square planar complexes, which is the preferred geometry for Pd(II). researchgate.net The resulting complexes are often stable and can be characterized by techniques like NMR spectroscopy and X-ray crystallography.

Platinum(II) Complexes: Platinum(II) complexes can be prepared by reacting the ligand with a suitable platinum(II) starting material, such as potassium tetrachloroplatinate(II) or dichlorido(cis-cyclooctene)platinum(II). researchgate.netscholaris.ca Similar to palladium(II), platinum(II) complexes of this compound derivatives typically exhibit a square planar geometry. researchgate.net The synthesis and characterization of these complexes are driven by their potential applications, including as anticancer agents. scholaris.camdpi.com

Table 2: Examples of Precious Metal Complexes with Ligands Related to this compound

| Metal Ion | Ligand Type | Starting Material | Geometry | Reference |

|---|---|---|---|---|

| Pd(II) | 2-(methylthio)aniline | Na₂PdCl₄ | Square-planar | nih.gov |

| Pd(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | [Pd(CH₃CN)₂Cl₂] | Square-planar | researchgate.net |

| Pt(II) | Iminopyridine | [PtCl₂(η²-coe)]₂ | Square-planar | researchgate.net |

Structural Elucidation of Metal Complexes: X-ray Crystallography Studies

Studies on related systems have provided valuable insights. For instance, the crystal structure of a palladium(II) complex with a similar bidentate ligand, 2-(methylthio)aniline, confirmed a nearly square-planar geometry around the palladium center, with the ligand coordinating through the sulfur and nitrogen atoms to form a five-membered chelate ring. nih.gov In another example, the X-ray structure of a palladium(II) complex with 4-methoxy-N-(pyridin-2-ylmethyl)aniline also revealed a distorted square planar geometry. researchgate.net

For first-row transition metals, X-ray crystallography has been used to characterize a variety of structures. A mononuclear copper(II) complex with a derivative of N-(pyridin-2-ylmethyl)aniline was found to have a distorted square planar geometry. researchgate.net In contrast, a dimeric copper(II) complex with a related ligand showed a chloro-bridged structure with a distorted square pyramidal geometry around each copper center. researchgate.net The crystal structure of a zinc(II) complex with 4-methoxy-N-(pyridin-2-ylmethylene)aniline demonstrated a distorted tetrahedral geometry. researchgate.net

Table 3: Crystallographic Data for Selected Metal Complexes with Related Ligands

| Complex | Metal Ion | Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Pd(2-(methylthio)aniline)Cl₂] | Pd(II) | Square-planar | Five-membered chelate ring | nih.gov |

| [Cu(N-(pyridin-2-ylmethyl)aniline derivative)Cl₂] | Cu(II) | Distorted square planar | Mononuclear | researchgate.net |

| [Cu(N-(pyridin-2-ylmethyl)aniline derivative)(μ-Cl)Cl]₂ | Cu(II) | Distorted square pyramidal | Chloro-bridged dimer | researchgate.net |

| [(4-methoxy-N-(pyridin-2-ylmethylene)aniline)ZnCl₂] | Zn(II) | Distorted tetrahedral | Mononuclear | researchgate.net |

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and nature of bonding in metal complexes of this compound are primarily dictated by the coordination of the metal ion to the nitrogen atoms of the pyridine ring and the aniline group. This chelation forms a stable five-membered ring, influencing the geometry and electronic properties of the resulting complex.

Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of similar pyridine-based ligand complexes. For instance, studies on metal complexes of 6-methylpyridine-2-carboxylic acid, a related ligand, have utilized DFT to analyze molecular geometries and electronic transitions. nih.gov These calculations often show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of these complexes. researchgate.net The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and the electronic absorption spectra of the complexes. researchgate.net

Table 1: Representative Metal-Ligand Bond Lengths in Related Complexes

| Complex | Metal-N(pyridine) (Å) | Metal-N(amine) (Å) | Reference |

| [CpIrCl(N-(pyridin-2-ylmethyl)aniline)]PF6 | 2.134(3) | 2.121(3) | researchgate.net |

| [CpRhCl(p-OCH3-N-(pyridin-2-ylmethyl)aniline)]PF6 | 2.145(4) | 2.128(4) | researchgate.net |

Magnetic Properties and Spin States of Paramagnetic Metal Complexes

The magnetic properties of metal complexes containing this compound are of significant interest, particularly for paramagnetic transition metal ions. The ligand field created by the two nitrogen donor atoms influences the splitting of the d-orbitals, which directly impacts the spin state of the metal center.

For first-row transition metals like iron(II), cobalt(II), and nickel(II), the ligand field strength of this compound is crucial in determining whether a high-spin or low-spin configuration is adopted. In an octahedral environment, a strong ligand field leads to a large energy separation between the t2g and eg orbitals, favoring a low-spin state where electrons pair up in the lower energy t2g orbitals. Conversely, a weak ligand field results in a smaller energy gap, leading to a high-spin state where electrons occupy both t2g and eg orbitals to maximize spin multiplicity, in accordance with Hund's rule.

A notable phenomenon observed in some iron(II) complexes with related 2-aminopyridine-based ligands is spin crossover (SCO). rsc.org This is a process where the complex can transition between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light. At room temperature, these iron(II) complexes often exhibit a high-spin state with a magnetic moment close to 4.9 µB, corresponding to four unpaired electrons. rsc.org As the temperature is lowered, a transition to a diamagnetic low-spin state (S=0) can occur. rsc.org The N-methylation of the amine group in these ligands has been shown to influence the spin state, with the methylated analogues often remaining in the high-spin state even at low temperatures. rsc.org

The magnetic moment of a complex, determined experimentally using techniques like SQUID magnetometry, provides direct evidence for the number of unpaired electrons and thus the spin state of the metal ion. For example, the magnetic moment of a Co(II) complex in an octahedral geometry can help distinguish between a high-spin (t2g⁵eg²) and a low-spin (t2g⁶eg¹) configuration. mdpi.comresearchgate.net Similarly, the magnetic moments of Cu(II) complexes, which have a d⁹ configuration, typically correspond to one unpaired electron. mdpi.com In some cases, weak magnetic coupling (ferromagnetic or antiferromagnetic) can be observed between metal centers in polynuclear complexes. nih.gov

Table 2: Magnetic Properties of Representative Paramagnetic Metal Complexes with Related Ligands

| Complex | Metal Ion | Spin State | Magnetic Moment (µB) | Temperature (K) | Reference |

| [Fe(PNH-Ph)2Cl2] | Fe(II) | High-Spin | ~4.9 | Room Temp. | rsc.org |

| [Fe(PNH-Ph)2Cl2] | Fe(II) | Low-Spin | Diamagnetic | Low Temp. | rsc.org |

| [Fe(PNMe-Ph)2Cl2] | Fe(II) | High-Spin | ~4.9 | Room Temp. & Low Temp. | rsc.org |

| Co(II) Complex | Co(II) | High-Spin | 3.99 | Room Temp. | mdpi.com |

| Cu(II) Complex | Cu(II) | S=1/2 | 1.60 | Room Temp. | mdpi.com |

Catalytic Applications of 2 6 Methylpyridin 2 Yl Aniline and Its Metal Complexes

Homogeneous Catalysis Mediated by 2-(6-Methylpyridin-2-yl)aniline Complexes

Complexes of this compound and its analogs are primarily employed in homogeneous catalysis, where their solubility in organic solvents allows for high reactivity and selectivity under mild conditions.

Cross-Coupling Reactions (e.g., C-H bond amination)

A significant application of ligands structurally similar to this compound is in directing group-assisted C-H bond functionalization. The closely related compound, 2-(pyridin-2-yl)aniline (B1331140), has been successfully utilized as a removable directing group to facilitate the copper-mediated ortho-amination of C(sp²)–H bonds in benzamide (B126) derivatives. rsc.orgnih.gov In this methodology, the aniline (B41778) nitrogen first forms an amide bond with the substrate, and the pyridine (B92270) nitrogen then coordinates to the copper catalyst, positioning it to selectively activate a C-H bond at the ortho-position of the benzamide ring for subsequent amination.

This strategy allows for the efficient formation of C-N bonds with a variety of amines, including primary and secondary amines, with moderate to good yields. rsc.orgnih.gov The reaction demonstrates good functional group tolerance and can be performed in the presence of air, highlighting its operational simplicity. rsc.org After the desired transformation, the 2-(pyridin-2-yl)aniline auxiliary can be cleaved, revealing the aminated product. This approach provides a step- and atom-economical route to valuable nitrogen-containing compounds. researchgate.net

| Substrate (Benzamide Derivative) | Amine | Catalyst System | Yield (%) | Reference |

| N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | Cu(OAc)₂ | 85 | rsc.org |

| N-(2-(pyridin-2-yl)phenyl)benzamide | Piperidine | Cu(OAc)₂ | 78 | rsc.org |

| N-(2-(pyridin-2-yl)phenyl)benzamide | Di-n-propylamine | Cu(OAc)₂ | 65 | rsc.org |

| 4-Methyl-N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | Cu(OAc)₂ | 81 | rsc.org |

| 4-Methoxy-N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | Cu(OAc)₂ | 75 | rsc.org |

| 4-Chloro-N-(2-(pyridin-2-yl)phenyl)benzamide | Morpholine | Cu(OAc)₂ | 68 | rsc.org |

Table 1. Examples of Copper-Mediated C-H Amination using 2-(pyridin-2-yl)aniline as a Directing Group. rsc.org

Oxidation and Reduction Catalysis (e.g., organic dye degradation)

While specific studies on this compound complexes for oxidation and reduction catalysis are not prominent, the general class of pyridine- and aniline-containing ligands is relevant in this area. For instance, metal complexes incorporating such ligands are investigated for the catalytic degradation of pollutants like organic dyes. The mechanism often involves the generation of reactive oxygen species facilitated by the metal center, which then oxidize the complex dye molecules into simpler, less harmful substances. The electronic and steric properties of the ligand, influenced by substituents like the methyl group in this compound, can tune the redox potential and stability of the metal complex, thereby affecting its catalytic efficiency.

Similarly, in reduction catalysis, such as the hydrogenation of nitroarenes to anilines, complexes with related ligand structures have shown significant activity. For example, cobalt complexes supported on carbon have been used for the liquid-phase hydrogenation of aromatic nitro compounds to produce substituted anilines. The nitrogen atoms of the ligand play a crucial role in activating dihydrogen, suggesting that complexes of this compound could be promising candidates for similar reductive transformations.

Polymerization Catalysis (General relevance for related ligands)

Late transition metal complexes, particularly those of iron and cobalt, bearing α-diimine ligands (a class of compounds structurally related to this compound) are well-known pre-catalysts for olefin polymerization. These systems, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can effectively polymerize ethylene (B1197577) and other α-olefins. The structure of the ligand, including the steric bulk around the metal center, is a critical factor that determines the catalytic activity, the molecular weight of the resulting polymer, and its microstructure (e.g., branching). The pyridine-aniline framework can be modified to create a range of electronic and steric environments, potentially allowing for the synthesis of polymers with tailored properties.

Heterogeneous Catalysis and Supported Catalysts

The transition from homogeneous to heterogeneous catalysis is a key objective for improving catalyst recyclability and sustainability. Metal complexes of this compound can potentially be immobilized on solid supports to create heterogeneous catalysts. Techniques for immobilization include covalent attachment to polymers, silica (B1680970), or other inorganic materials, or impregnation followed by thermal treatment.

For example, α-diimine cobalt complexes have been impregnated onto carbon black and pyrolyzed to generate supported nanoscale catalysts. These materials, featuring cobalt and cobalt oxides decorated with nitrogen-doped graphitic layers, act as effective heterogeneous catalysts for the hydrogenation of aromatic nitro compounds. This approach demonstrates a viable strategy for converting well-defined molecular complexes, such as those that could be formed with this compound, into robust and recyclable heterogeneous catalysts for various chemical transformations.

Enantioselective Catalysis Mediated by Chiral Derivatives (General relevance for related ligands)

Introducing chirality into the ligand scaffold is a fundamental strategy for asymmetric catalysis. For ligands like this compound, chirality can be introduced by incorporating a chiral center into the ligand backbone or by creating atropisomerism through bulky substituents that restrict rotation around a C-C or C-N bond.

While specific chiral derivatives of this compound for enantioselective catalysis are not widely reported, the principle has been demonstrated with related ligand systems. For example, chiral 2,2'-bipyridine (B1663995) N-monoxides have been used as organocatalysts in the enantioselective allylation of aldehydes, achieving high enantioselectivities. organic-chemistry.org Furthermore, palladium catalysis has been employed for the kinetic resolution of chiral-at-metal iridium complexes, showcasing how catalytic methods can be used to access optically active metal complexes. chemrxiv.org These examples underscore the potential for developing chiral versions of this compound to mediate a wide range of enantioselective reactions. The development of such chiral ligands is a promising avenue for future research.

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. In the case of the C-H amination reactions directed by 2-(pyridin-2-yl)aniline, mechanistic studies suggest a pathway involving several key steps. rsc.orgnih.gov

The proposed catalytic cycle for the copper-mediated C-H amination is as follows:

Coordination: The amide substrate, derived from 2-(pyridin-2-yl)aniline, coordinates to the Cu(II) catalyst through both the amide oxygen and the pyridine nitrogen, forming a five-membered chelate intermediate.

C-H Activation: This coordination directs the catalyst to the ortho-C-H bond of the benzamide ring, which is then cleaved. This is often the rate-determining step and can proceed via a concerted metalation-deprotonation pathway.

Reductive Elimination/Oxidative Addition: The resulting organocopper intermediate reacts with the incoming amine. This can occur through a sequence involving oxidation of the copper center and subsequent C-N reductive elimination, which forms the final product and regenerates a Cu(II) species to close the catalytic cycle.

Experimental evidence, such as the isolation of potential intermediates and kinetic studies, supports this general mechanism. rsc.orgnih.gov Detailed mechanistic investigations on related palladium-catalyzed C-H activation reactions have also highlighted the importance of ligand assistance and the potential involvement of bimetallic intermediates in the catalytic cycle. nih.gov

Advanced Spectroscopic and Photophysical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of 2-(6-Methylpyridin-2-yl)aniline. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the chemical environment of each atom within the molecule.

In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the aniline (B41778) and pyridine (B92270) rings typically appear as multiplets or distinct doublets and triplets in the downfield region, generally between 6.5 and 8.0 ppm. The methyl group protons on the pyridine ring present as a characteristic singlet further upfield, usually around 2.4 ppm. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The spectra show distinct signals for each carbon atom, with the aromatic carbons resonating in the 105-160 ppm range. The chemical shifts are influenced by the electronic effects of the amino group and the nitrogen atom in the pyridine ring. The methyl carbon signal appears in the upfield region, typically around 24 ppm. While detailed dynamic studies such as variable-temperature NMR (VT-NMR) are not widely reported in the literature, the sharp signals at room temperature suggest relatively fast conformational dynamics on the NMR timescale.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Compounds Data compiled from analogous structures reported in the literature; exact shifts may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aniline-H3/H4/H5 | 6.6 - 7.3 (m) | 114 - 130 |

| Aniline-H6 | 7.3 - 7.5 (m) | 114 - 130 |

| Pyridine-H3 | ~6.9 (d) | ~113.5 |

| Pyridine-H4 | ~7.4 (t) | ~138.1 |

| Pyridine-H5 | ~6.5 (d) | ~105.8 |

| -CH₃ | ~2.4 (s) | ~24.0 |

| -NH₂ | Broad (variable) | - |

| Aniline-C1 (C-NH₂) | - | ~142-148 |

| Aniline-C2 (C-Py) | - | ~155-157 |

| Pyridine-C2 (C-An) | - | ~157.1 |

| Pyridine-C6 (C-CH₃) | - | ~154.7 |

Note: 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 's' denotes singlet.

Detailed Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of this compound, providing a molecular fingerprint. nist.gov

Infrared (IR) Spectroscopy: The FTIR spectrum is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine and aniline rings give rise to a series of complex bands in the 1400-1650 cm⁻¹ fingerprint region. Specifically, a strong band around 1600 cm⁻¹ is characteristic of the pyridine ring stretching mode. The C-N stretching vibration of the aryl amine is typically found around 1250-1340 cm⁻¹. Upon formation of metal complexes, shifts in the pyridine ring vibrations (e.g., the band at 1585 cm⁻¹) to lower frequencies can indicate coordination of the pyridine nitrogen to the metal center. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-C backbone, which may be weak or absent in the IR spectrum. libretexts.org The symmetric "ring-breathing" mode of the pyridine ring often gives a strong Raman signal. While detailed experimental Raman spectra for this compound are not extensively documented in the literature, theoretical calculations based on density functional theory (DFT) can predict the Raman active modes. nist.gov

A comprehensive analysis combining both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of the molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound, typically recorded in solvents like ethanol (B145695) or DMF, is expected to show characteristic absorption bands in the ultraviolet region. Based on analogous aniline derivatives, intense bands corresponding to π–π* transitions within the aromatic pyridine and aniline rings are expected below 300 nm. spectrabase.com A lower energy, less intense band corresponding to an n–π* transition, involving the non-bonding electrons of the nitrogen atoms, may also be observed at longer wavelengths, potentially tailing into the near-UV region. spectrabase.com For example, a related Schiff base derived from p-amino aniline exhibits absorption bands at 311 nm and 370 nm, assigned to π–π* and n–π* transitions, respectively. spectrabase.com The position and intensity of these bands can be influenced by solvent polarity.

Fluorescence Emission: Information on the fluorescence properties of this compound itself is scarce in the available literature. Many simple anilines are not strongly fluorescent. However, the extended π-system and the presence of heteroatoms could potentially lead to emissive behavior. Coordination to metal ions to form rigid complexes is a common strategy to induce or enhance fluorescence or phosphorescence. chemguide.co.uk For instance, a related pyridin-2-ylmethyl-tert-butylamine ligand, which is non-fluorescent, forms a dimethyl aluminum complex that exhibits fluorescence with an emission maximum at 478 nm.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For this technique to be applicable to this compound, the molecule would need to be rendered chiral. This could be achieved by introducing a chiral center, for example, by derivatizing the amino group with a chiral auxiliary or by synthesizing a derivative with a stereogenic axis (atropisomerism).

If such chiral derivatives were synthesized and separated into enantiomers, CD spectroscopy could be used to:

Confirm the enantiomeric purity of the samples.

Assign the absolute configuration of the enantiomers by comparing experimental spectra with theoretical predictions from time-dependent density functional theory (TD-DFT).

Study conformational changes in solution.

Based on the available scientific literature from the performed searches, no studies on the circular dichroism of chiral derivatives of this compound have been reported.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of the compound is 184.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 184. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. nist.govwhitman.edu Key fragmentation pathways for this compound are predicted to include:

Loss of a methyl radical (•CH₃): This would result in a significant fragment ion at m/z 169. This is a common fragmentation for molecules containing a methyl-substituted aromatic ring.

Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the individual ring structures. For example, cleavage could yield a pyridinyl radical and a charged aniline fragment, or vice versa. The charge is likely to be retained on the more stable fragment.

Loss of HCN from the pyridine ring: Aromatic amines can lose a hydrogen atom, and subsequent fragmentation of the pyridine ring can involve the elimination of a neutral HCN molecule (27 Da), leading to further fragment ions. nist.gov

Analysis of the mass spectrum of the precursor 2-amino-6-methylpyridine (B158447) (MW 108.14) shows a strong molecular ion peak at m/z 108, with other major peaks at m/z 80 and 81, likely corresponding to the loss of HCN and subsequent rearrangements. nih.gov This supports the expected fragmentation behavior of the pyridine moiety in the target compound.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

| 184 | [C₁₂H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | [C₁₂H₁₁N₂]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 169 | [C₁₁H₉N₂]⁺ | Loss of a methyl radical [M-CH₃]⁺ |

| 93 | [C₆H₇N]⁺ | Aniline fragment ion |

| 92 | [C₆H₅N]⁺˙ | Phenylnitrene or azatropylium ion |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) of Metal Complexes

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are advanced techniques used to probe the electronic structure and local coordination environment of metal atoms in complexes. chemguide.co.uk While specific XAS and XPS studies on metal complexes of this compound are not prominent in the literature, the principles of these techniques indicate their utility for characterizing such species.

X-ray Absorption Spectroscopy (XAS): XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, is highly sensitive to the oxidation state and coordination geometry of the absorbing metal atom. For a series of metal complexes with this compound as a ligand (e.g., with Cu, Ni, Co, Zn), XANES could provide definitive information on the metal's formal oxidation state (e.g., distinguishing between Cu(I) and Cu(II)). The pre-edge features in the K-edge spectra can give insights into the symmetry of the metal site (e.g., tetrahedral vs. octahedral geometry). The Extended X-ray Absorption Fine Structure (EXAFS) region would provide precise information about the bond distances and coordination numbers, such as the M-N bond lengths to the pyridine and aniline nitrogens.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of the elements present. For a metal complex of this compound, XPS could be used to:

Confirm the presence of the metal, carbon, and nitrogen.

Determine the oxidation state of the metal by analyzing the binding energy of its core-level photoelectrons (e.g., Cu 2p, Ni 2p).

Probe the coordination environment through the N 1s spectrum. The N 1s signal would be composed of at least two components corresponding to the coordinated pyridine nitrogen and the (potentially coordinated or uncoordinated) aniline nitrogen, which exist in different chemical environments.

These techniques would be invaluable in comprehensively characterizing the geometric and electronic structure of metal complexes derived from this ligand.

Computational and Theoretical Studies of 2 6 Methylpyridin 2 Yl Aniline Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of organic molecules. For compounds analogous to 2-(6-Methylpyridin-2-yl)aniline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized geometries and electronic properties.

Theoretical studies on related aminopyridine derivatives reveal important insights into their electronic nature. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity. For instance, in similar aromatic amine structures, the HOMO is typically localized on the aniline (B41778) moiety, which acts as the primary electron donor. The LUMO, conversely, is often distributed across the pyridine (B92270) ring, the electron-accepting portion of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated for a Related Aminopyridine Compound

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.1 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.1 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.65 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.55 |

| Global Electrophilicity Index | ω | χ² / (2η) | 2.62 |

Note: These values are representative and based on calculations for structurally similar compounds. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

MD simulations can also be employed to study the interactions of this compound with solvent molecules or in a condensed phase, providing insights into its behavior in realistic chemical environments. The conformational flexibility is crucial for its function as a ligand in coordination chemistry, as different conformers may exhibit different binding affinities and lead to distinct coordination geometries.

Quantum Chemical Calculations of Spectroscopic Parameters and Vibrational Frequencies

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations of its vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. DFT methods are commonly used for this purpose, and the calculated frequencies, after appropriate scaling, generally show good agreement with experimental data for related compounds.

The vibrational spectrum is characterized by distinct modes corresponding to the stretching and bending of specific bonds and functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations and the aromatic C-C and C-H stretching modes also provide a characteristic fingerprint of the molecule.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Structurally Similar Aminopyridine

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Asymmetric N-H Stretch | -NH₂ | 3520 |

| Symmetric N-H Stretch | -NH₂ | 3415 |

| C-N Stretch | Aniline-Ring | 1290 |

| C-N Stretch | Pyridine-Ring | 1325 |

| Ring C-C Stretch | Pyridine | 1605 |

| Ring C-C Stretch | Aniline | 1590 |

Note: These are representative scaled frequencies from DFT calculations on analogous molecules and serve as a guide for interpreting the spectrum of this compound.

Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the energies and nature of the electronic transitions within the molecule.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies. For example, in its role as a directing group in C-H amination reactions, theoretical studies can elucidate the mechanism by which it facilitates the reaction, including the formation of a metallacyclic intermediate. rsc.org

By calculating the energies of the reactants, products, and transition states, the feasibility of different reaction pathways can be assessed. This predictive capability is invaluable for understanding reaction mechanisms and for designing new synthetic routes. While specific studies on the reaction pathways of this compound are not extensively documented, the methodologies are well-established for similar molecular systems.

Conformational Analysis and Tautomerism Studies

Another important aspect of the chemistry of this compound is the potential for tautomerism. Like other 2-aminopyridine (B139424) derivatives, this compound can theoretically exist in equilibrium between the amino form and an imino tautomer. nih.gov

Figure 1: Tautomeric Equilibrium of this compound

Computational studies on 2-aminopyridine itself have shown that the amino form is significantly more stable than the imino form, and this preference is generally maintained in substituted derivatives. nih.gov The relative energies of the tautomers can be calculated using high-level ab initio or DFT methods, providing a quantitative understanding of the tautomeric equilibrium. Infrared spectroscopy can also be a valuable tool in this context, as the vibrational frequencies of the amino and imino forms are distinct. nih.gov

Applications in Materials Science and Sensing Technologies

Chemo-sensing and Biosensing Applications

The molecular framework of 2-(6-methylpyridin-2-yl)aniline is integral to the design of advanced chemosensors. When incorporated into larger molecular systems or coordination polymers, it facilitates selective molecular recognition.

Researchers have demonstrated that coordination polymers utilizing similar pyridyl-based ligands can act as highly selective and sensitive fluorescent sensors. For instance, a Cadmium(II) metal-organic framework (MOF) incorporating a pyridyl-imidazoquinazoline ligand was developed for detecting nitroaromatic explosives. researchgate.net The high luminescence of this material is selectively quenched by 2,4,6-trinitrophenol (TNP). researchgate.net The recognition mechanism relies on the specific electronic interactions between the electron-rich supramolecular framework and the electron-deficient nitroaromatic analyte. The detection limit for TNP was found to be as low as 2.75 x 10⁻⁷ M, highlighting the sensor's high sensitivity. researchgate.net Another dinuclear cadmium(II) complex was used for the specific recognition of picric acid through a fluorescence quenching mechanism among various nitroaromatic compounds. researchgate.net

These examples underscore the principle that the rigid, electron-rich structure of ligands derived from the pyridyl-aniline family provides pre-organized cavities and surfaces ideal for binding specific guest molecules, leading to a detectable change in their physical properties, such as luminescence.

Luminescent Materials and Optoelectronic Devices

Derivatives of this compound are promising candidates for use in luminescent materials and optoelectronic devices, such as Light-Emitting Electrochemical Cells (LECs).

A notable example is 3-(2-methoxyphenyl)-5-methyl-1-(6-methylpyridin-2-yl)H-imidazo[1,5-a]pyridine (Me-impy), which exhibits a high photoluminescence quantum yield of 0.4 with a blue emission around 436 nm in solution. unito.it However, in the solid state, aggregation causes the emission to shift to the yellow region. unito.it When used in a LEC, the electroluminescence is also red-shifted, indicating that aggregation plays a key role in the device's light-emitting mechanism. unito.it

Similarly, an oligopyridine derivative, 6,6''''-dimethyl-4',4'''-diphenyl-2,2':6',2'':6'',2''':6''',2''''-quinquepyridine (DMDPQPY), has been investigated for its photoluminescent (PL) and electroluminescent (EL) properties. researchgate.net In the solid state, it shows two PL maxima, but only one in solution. Single-layer devices using this material as the emitter show weak electroluminescence. However, incorporating a hole-transporting layer of polyvinylcarbazole (PVK) in a double-layer device significantly enhances luminance by improving charge balance. The EL spectrum of this device shows two peaks, one at 419 nm (from PVK) and another at 536 nm (from DMDPQPY). researchgate.net

These findings demonstrate the potential of designing and tuning the optical properties of materials based on the this compound scaffold for applications in solid-state lighting and displays.

Polymer Chemistry: Incorporation into Polymeric Architectures

The this compound moiety can be incorporated into polymers to create materials with advanced functions. These can be either supramolecular polymers, where the monomer units are held together by non-covalent bonds, or conventional polymers where the unit is part of the covalent backbone.

The development of polymer-based redox-active materials is a significant area of research, particularly for applications like aqueous organic redox flow batteries. mdpi.com Incorporating redox-active units, such as those that could be formed from metal complexes of this compound, into a polymer chain can improve cycling stability and prevent crossover issues in battery cells. mdpi.com

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The this compound ligand is an excellent building block for supramolecular assembly due to its ability to direct the formation of specific structures through metal coordination.

The closely related 2-(pyridin-2-yl)aniline (B1331140) has been used as a removable directing group to guide C-H bond amination, showcasing its ability to control reactivity through temporary coordination. rsc.org This principle of directed assembly is central to creating complex supramolecular structures.

Redox-Active Materials and Their Electrochemical Properties

Materials capable of undergoing reversible oxidation and reduction are essential for energy storage and electronic applications. Derivatives of this compound have been shown to form redox-active complexes with interesting electrochemical properties.

The electrochemical behavior of the Me-impy compound, which contains the 1-(6-methylpyridin-2-yl) moiety, was studied using cyclic voltammetry. unito.it The results, summarized in the table below, show two reversible one-electron oxidation processes and one quasi-reversible reduction wave. These redox events are attributed to the benzoimidazolic part of the molecule and indicate that the material can effectively participate in charge transport processes, a crucial feature for its use in LECs. unito.it

The development of water-soluble organic redox-active materials, including polymers, is a key trend for creating safer and more sustainable energy storage systems like redox flow batteries. mdpi.com The tunable nature of ligands like this compound allows for the design of new molecules and polymers with specific redox potentials and physical properties. mdpi.com

| Electrochemical Process | Potential (V vs. Fc/Fc+) | Reversibility |

| First Oxidation | 0.44 | Reversible |

| Second Oxidation | 0.85 | Reversible |

| First Reduction | -1.48 | Quasi-reversible |

| Data sourced from a study on 3-(2-methoxyphenyl)-5-methyl-1-(6-methylpyridin-2-yl)H-imidazo[1,5-a]pyridine (Me-impy). unito.it |

Mechanistic Insights into Biological Interactions of 2 6 Methylpyridin 2 Yl Aniline Derivatives Molecular Level Focus Only

Protein-Ligand Binding Studies: Molecular Docking and Dynamics (Focus on interaction modes)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules (ligands) to their protein targets. jscimedcentral.com These methods provide insights into the specific atomic interactions that stabilize the protein-ligand complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For aniline (B41778) derivatives, these studies have been instrumental in elucidating their binding modes with various protein kinases.

Molecular docking studies on a series of 2-substituted aniline pyrimidine (B1678525) derivatives identified potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer. nih.gov For the standout candidate, compound 18c , docking simulations revealed its binding mode within the kinase domain. nih.gov Similarly, studies on 4-anilinoquinazoline (B1210976) derivatives have been used to understand their binding to Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For the most potent compound in that series, 8a , docking studies showed effective binding with VEGFR-2, with a calculated binding energy of -8.24 kcal/mol.

The primary goal of these simulations is to identify the most stable binding pose of a ligand in the active site of a protein, which is often quantified by a docking score or estimated binding energy. jscimedcentral.com These scores, combined with an analysis of the specific interactions, guide the optimization of lead compounds.

| Compound | Protein Target | Docking Score / Binding Energy | Key Interaction Types Noted |

|---|---|---|---|

| Compound 18c (aniline pyrimidine derivative) | Mer/c-Met Kinase | Not specified in abstract | Dose-dependent cytotoxicity and hindered migration. nih.gov |

| Compound 8a (4-anilinoquinazoline derivative) | VEGFR-2 | -8.24 kcal/mol | Binding likely enhanced by the flexibility and lipophilicity of its diethylamine (B46881) substituent. |

| Compound 8a (4-anilinoquinazoline derivative) | EGFR | -6.39 kcal/mol | Weaker interaction compared to VEGFR-2. |

| Dichloro aniline derivatives | E. coli protein (PDB: 2Y2T) | Good to moderate | Hydrogen bonds, hydrophobic interactions (TRP95, ILE 6, PHE 8), and pi-alkyl bonds. globalresearchonline.net |

Enzyme Inhibition Mechanisms at an Atomic Resolution (Focus on binding sites and catalytic interference, e.g., ALK5 kinase)

A significant number of 2-(6-methylpyridin-2-yl)aniline derivatives function as enzyme inhibitors, particularly targeting protein kinases. The mechanism often involves competitive binding at the ATP-binding site, preventing the enzyme from performing its phosphorylation function.

A well-characterized example is the inhibition of the Transforming Growth Factor-β type I receptor (TGF-β RI) kinase, also known as ALK5. A derivative, 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine , acts as a potent, selective, and ATP-competitive inhibitor of ALK5. fishersci.comcellgs.comsigmaaldrich.com Its inhibitory activity has been quantified through various assays, revealing its high affinity for the kinase. fishersci.comcellgs.com By occupying the ATP-binding pocket, the inhibitor prevents the natural substrate, ATP, from binding, thereby blocking the downstream signaling cascade initiated by the kinase. fishersci.comcellgs.com

Further research into aniline derivatives has identified compounds with dual inhibitory roles. For instance, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, showing significant activity at nanomolar concentrations. nih.gov Another study identified 4-((6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as potent inhibitors of Casein Kinase 2 (CSNK2A), with co-crystal structures confirming their binding mode and informing strategies to improve selectivity over other kinases like PIM3. nih.gov

| Inhibitor Derivative | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine | ALK5 (TGF-β RI) Binding | 23 nM fishersci.comcellgs.com |

| 2-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine | ALK5 Autophosphorylation | 4 nM cellgs.comsigmaaldrich.com |

| Compound 18c (aniline pyrimidine derivative) | Mer Kinase | 18.5 ± 2.3 nM nih.gov |

| Compound 18c (aniline pyrimidine derivative) | c-Met Kinase | 33.6 ± 4.3 nM nih.gov |

| 6-isopropoxyindole analogue 6c | CSNK2A | Nanomolar range nih.gov |

Interactions with Nucleic Acids: Binding Modes and Structural Changes